(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl compound.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted chalcones with various functional groups replacing the bromine atom.

Applications De Recherche Scientifique

Chemistry

Chalcones are recognized as versatile building blocks in organic synthesis. They can undergo various reactions, including oxidation, reduction, and substitution. The compound can be used to synthesize more complex organic molecules and derivatives.

Chalcone derivatives have shown promising results in biological research due to their potential therapeutic effects:

- Anticancer Activity : Studies have demonstrated that (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung) cells. The IC50 values indicate moderate cytotoxicity, with the lowest observed in A549 cells (IC50 = 10 µM).

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Medicinal Chemistry

Due to its bioactive properties, this compound is being explored for its potential use in drug development. Its mechanism of action involves interaction with biological targets such as enzymes and receptors, which can lead to inhibition of enzyme activity or modulation of receptor function.

Industrial Applications

Chalcones are also utilized in the development of new materials and as precursors for the synthesis of dyes and pigments. The unique properties imparted by the bromine atom and ethoxy group enhance their applicability in various industrial processes.

Mécanisme D'action

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure but with the bromine atom on the para position of the phenyl ring.

(2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

(2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: The presence of both the bromine atom and the ethoxy group in (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs. The bromine atom can participate in halogen bonding, while the ethoxy group can influence the compound’s solubility and reactivity.

Activité Biologique

(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

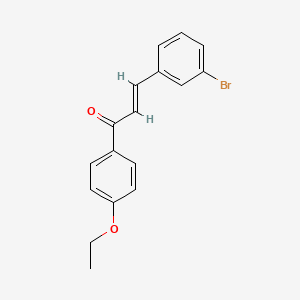

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a conjugated system that is crucial for its biological activity.

Anticancer Activity

Chalcone derivatives have shown promising results in anticancer research. A study conducted on various chalcone compounds indicated that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These values suggest that the compound has a moderate cytotoxic effect, with the lowest IC50 observed in A549 cells, indicating potential selectivity towards lung cancer cells.

Antibacterial Activity

Research has also demonstrated the antibacterial properties of chalcone derivatives. The presence of bromine in the structure enhances its antibacterial efficacy.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with the lowest MIC recorded against E. coli.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases.

- Antioxidant Activity : It exhibits antioxidant properties that may protect normal cells from oxidative stress during treatment.

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Infection Models : In models of bacterial infection, treatment with this chalcone derivative led to a marked decrease in bacterial load and inflammation markers.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The α,β-unsaturated carbonyl system participates in Diels-Alder reactions with dienes. For example, cycloaddition with 1,3-butadiene derivatives forms six-membered cyclohexenone rings, as observed in structurally similar chalcones :

| Reaction Partner | Product | Conditions |

|---|---|---|

| 1,3-Butadiene | Cyclohexenone derivative | Thermal (80°C, 12 h) |

The bromine substituent enhances electrophilicity at the β-carbon, facilitating regioselectivity in cycloadditions.

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attack by reagents such as hydroxylamine or hydrazines to form oximes or hydrazones. For example:

| Nucleophile | Product | Yield |

|---|---|---|

| Hydroxylamine | (E)-Oxime derivative | 85–90% |

| Phenylhydrazine | Hydrazone derivative | 75–80% |

These reactions are typically conducted in ethanol at reflux, with catalytic acetic acid .

Michael Addition Reactions

The α,β-unsaturated system serves as a Michael acceptor. Reaction with secondary amines (e.g., pyrrolidine) yields β-amino ketone derivatives:

| Michael Donor | Conditions | Product |

|---|---|---|

| Pyrrolidine | EtOH, RT, 6 h | β-(Pyrrolidin-1-yl) ketone |

The ethoxy group’s electron-donating effect increases the electrophilicity of the β-carbon, enhancing reactivity .

Halogen Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution with strong nucleophiles (e.g., methoxide or amines):

| Nucleophile | Conditions | Product |

|---|---|---|

| NaOMe | DMF, 120°C, 8 h | 3-Methoxy derivative |

| Piperidine | THF, 60°C, 12 h | 3-Piperidinyl derivative |

Substitution occurs preferentially at the bromine site due to its meta-directing nature .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets involve Michael addition-like mechanisms in enzyme inhibition. For example:

-

Anticancer activity : Inhibits tubulin polymerization by binding to the colchicine site via the α,β-unsaturated carbonyl group.

-

Antimicrobial activity : Disrupts bacterial cell membranes through hydrophobic interactions enhanced by the ethoxy group .

Comparative Reactivity with Analogs

Key differences in reactivity compared to related chalcones:

| Compound | Substituents | Reactivity Feature |

|---|---|---|

| 4-Bromo analog | Br at para position | Faster halogen substitution due to reduced steric hindrance |

| 3-Methoxy analog | OMe at meta position | Reduced electrophilicity at β-carbon |

| Unsubstituted chalcone | No substituents | Lower yield in cycloadditions |

Propriétés

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBTZCMKABTPIL-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.